Sodium cholesteryl sulfate Sodium cholesteryl sulfate Cholesterol sulfate is synthesized by the sulfoconjugation of cholesterol in the presence of enzyme cholesterol sulfotransferase. It is present in brain, lungs, hair and skin tissues as well as cells including erythrocytes, platelets and spermatozoa.
Cholesterol sulfate is an endogenous component of cell membranes where it serves as a substrate for steroid synthesis, influences lipid metabolism, stabilizes cell membranes, regulates the activity of functional proteins, and plays a role in keratinocyte differentiation and development of the epidermal barrier. This synthetic formulation can be used to form nonconventional liposomes in order to study cellular membrane properties.
Brand Name: Vulcanchem
CAS No.: 2864-50-8
VCID: VC20757769
InChI: InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Molecular Formula: C27H45NaO4S
Molecular Weight: 488.7 g/mol

Sodium cholesteryl sulfate

CAS No.: 2864-50-8

Cat. No.: VC20757769

Molecular Formula: C27H45NaO4S

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

Sodium cholesteryl sulfate - 2864-50-8

CAS No. 2864-50-8
Molecular Formula C27H45NaO4S
Molecular Weight 488.7 g/mol
IUPAC Name sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Standard InChI InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1
Standard InChI Key LMPVQXVJTZWENW-KPNWGBFJSA-M
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Appearance Assay:≥95%A crystalline solid

Chemical Structure and Properties

Chemical Identification

Sodium cholesteryl sulfate is characterized by specific chemical identifiers that distinguish it from other sterol compounds. Table 1 summarizes these key identifiers:

ParameterValue
Chemical NameSodium Cholesteryl Sulfate
CAS Number2864-50-8
Molecular FormulaC27H47NaO4S
Molecular Weight490.72 Da
SynonymsSCS, Sodium Cholesterol Sulfate, Cholesteryl Sodium Sulfate

The compound consists of a cholesterol backbone with a sulfate group attached at the 3-position, forming a sodium salt that significantly alters its physical and biological properties compared to unmodified cholesterol .

Physical Properties

The physical characteristics of sodium cholesteryl sulfate contribute to its stability and functionality in various applications. These properties, summarized in Table 2, impact its storage requirements and handling protocols:

PropertyDescription
AppearanceWhite to off-white powder
Melting Point178-180°C
Storage RequirementsInert atmosphere, below -20°C
SolubilitySlightly soluble in heated methanol
Purity (Commercial)Typically 95%

These physical properties influence the compound's application in research and industrial settings, particularly its integration into liposomal formulations and membrane studies .

Structural Characteristics

The molecular structure of sodium cholesteryl sulfate features a cholesterol backbone with eight defined stereocenters. The sulfate group is attached at position 3, creating an amphiphilic molecule with both hydrophobic (steroid nucleus) and hydrophilic (sulfate group) regions. This amphiphilic nature is critical to its function in biological membranes and emulsion stabilization .

The sulfate moiety has a pKa of approximately 3.3, indicating that it is predominantly ionized under physiological conditions, which contributes to its water solubility and biological activity .

Synthesis and Production

The synthesis of sodium cholesteryl sulfate typically involves sulfonation of cholesterol followed by sodium exchange chromatography. One documented method employs microwave-assisted synthesis with the following procedure:

  • Cholesterol is combined with SO3:N(CH3)3 under nitrogen atmosphere in acetonitrile

  • Microwave-assisted sulfonation is conducted at 100°C for 1 hour

  • The reaction mixture is processed to remove excess reagents and unreacted cholesterol

  • The trimethylammonium salt is converted to the sodium form using sodium exchange chromatography

  • The final product is obtained by lyophilization as a white solid with yields of approximately 92%

This synthetic approach provides a high-yield method for producing sodium cholesteryl sulfate with sufficient purity for research and commercial applications. The product can be characterized using NMR spectroscopy, with characteristic carbon signals at 140.67, 121.08, 75.36 ppm and other diagnostic peaks .

Biological Significance

Role in Cell Membranes

Sodium cholesteryl sulfate serves as an endogenous component of cell membranes where it performs several critical functions:

  • Membrane stabilization, particularly protecting erythrocytes from osmotic lysis

  • Regulation of membrane fluidity and organization

  • Modulation of membrane protein activity

  • Support of platelet adhesion processes

  • Regulation of sperm capacitation

These membrane-related functions highlight the compound's importance in maintaining cellular integrity and facilitating appropriate cellular responses to environmental stimuli.

Role in Epidermal Function

In the epidermis, sodium cholesteryl sulfate participates in a "cholesterol sulfate cycle" that regulates epidermal metabolism and barrier function:

  • Generation in normal epidermis by cholesterol sulfotransferase

  • Desulfation in the outer epidermis as part of regulatory mechanisms

  • Contribution to keratinocyte differentiation

  • Development of the epidermal barrier function

Disruption of this cycle is observed in X-linked ichthyosis, where cholesterol sulfate accumulates in the epidermis, exceeding 10% of total lipid mass (approximately 1% of total weight), leading to abnormal skin barrier function .

Role in Blood Clotting and Fibrinolysis

Sodium cholesteryl sulfate demonstrates significant effects on blood clotting and fibrinolysis processes:

  • Inhibition of human thrombin and other serine proteases

  • Modulation of the intrinsic coagulation pathway

  • Partial inhibition of thrombin-mediated fibrinogen activation

  • Prolongation of activated partial thromboplastin clotting time (APTT)

  • Function as an endogenous modulator of hemostasis

These activities suggest potential physiological roles in regulating coagulation processes and maintaining hemostatic balance.

Applications

Biomedical Research

Sodium cholesteryl sulfate finds extensive use in biomedical research contexts:

  • Studies of cell membrane dynamics and lipid interactions

  • Investigations of cellular processes and disease mechanisms

  • Research on cholesterol metabolism and cardiovascular health

  • Formation of nonconventional liposomes for membrane property studies

  • Analysis of keratinocyte differentiation mechanisms

These research applications provide insights into fundamental biological processes and potential therapeutic strategies for various conditions.

Pharmaceutical Applications

In pharmaceutical development, sodium cholesteryl sulfate serves several important functions:

  • Formulation of liposomes and nanoparticles for drug delivery

  • Enhancement of therapeutic agent delivery in targeted applications

  • Improvement of drug stability and bioavailability

  • Development of novel drug carriers for challenging therapeutic compounds

The compound's amphiphilic nature makes it particularly valuable for enhancing drug delivery systems aimed at improving therapeutic outcomes.

Cosmetic Formulations

Sodium cholesteryl sulfate contributes to cosmetic product development through:

  • Emulsifying and stabilizing properties in skincare products

  • Improvement of texture and efficacy in creams and lotions

  • Enhancement of active ingredient penetration

  • Stabilization of formulations with challenging ingredients

These applications leverage the compound's unique physicochemical properties to create effective and stable cosmetic products.

Food Industry Applications

In food products, sodium cholesteryl sulfate functions as:

  • An emulsifier enhancing texture and stability

  • A stabilizing agent in processed foods and sauces

  • A component improving the mouthfeel and consistency of food products

Though less extensively documented than other applications, these food industry uses highlight the compound's versatility across different product categories.

Research Findings

Role in Disease Conditions

The involvement of sodium cholesteryl sulfate in disease conditions provides insights into potential therapeutic interventions:

  • X-linked ichthyosis: Accumulation of cholesterol sulfate due to cholesterol sulfatase deficiency

  • Platelet-related disorders: Potential modulation through effects on platelet adhesion

  • Coagulation disorders: Possible endogenous regulatory role through effects on thrombin and other coagulation factors

Understanding these disease associations may lead to novel therapeutic approaches targeting sodium cholesteryl sulfate metabolism or mimicking its regulatory effects.

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